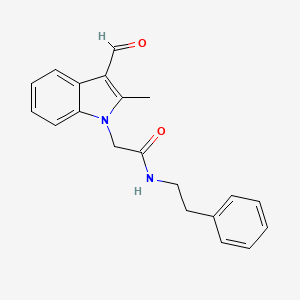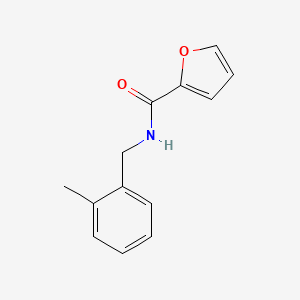
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as FMIA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide exerts its biological effects by binding to and modulating the activity of certain proteins in the body. Specifically, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to bind to the protein HSP90, which plays a key role in regulating the activity of other proteins involved in cell growth and survival. By inhibiting HSP90, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cancer cells and neurons, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in experiments. However, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its biological effects and potential applications. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One area of interest is in developing new drugs based on the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. By modifying the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to develop more potent and selective compounds for use in treating cancer and neurodegenerative diseases. Another area of interest is in studying the effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on other proteins in the body. By identifying new protein targets for 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to uncover new applications for this compound. Finally, more research is needed to understand the long-term effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on the body, including its potential side effects and toxicity.
合成法
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-phenylethylamine with 3-formyl-2-methylindole in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. This method has been optimized to produce high yields of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide with high purity.
科学的研究の応用
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been used as a lead compound in the development of new drugs.
特性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRKNNRKHTUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)